molecular formula C11H19BO3 B1310659 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester CAS No. 287944-16-5

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Cat. No. B1310659
M. Wt: 210.08 g/mol
InChI Key: DOSGEBYQRMBTGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acid pinacol esters can be achieved through various methods. For instance, the iridium-catalyzed aromatic borylation is mentioned as a one-step access to a pyridine-4-boronic acid pinacol ester . Another method involves the isolation of a lithium hydroxy ate complex from a bromo-substituted pyrazole and triisopropyl borate, which is then used to synthesize the boronic acid pinacol ester . The synthesis process often requires optimization to improve yields and purity, as demonstrated in the preparation of a pinacol 1-methyl-1H-pyrazole-5-boronate .

Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic acid group and a pinacol ester moiety. The structure is often confirmed using nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the compound's molecular framework .

Chemical Reactions Analysis

Boronic acid pinacol esters are versatile reagents in Suzuki cross-coupling reactions. They can react with various (hetero)aryl bromides to form coupled products . The presence of electron-withdrawing or electron-donating groups on the boronic ester influences the reactivity and the outcome of the coupling reactions. Additionally, the formation of cyclic boronate esters can enhance Lewis acidity, which can affect the strength of interactions such as cation-π stacking, as seen in the formation of an exciplex with a pyridinium boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters are influenced by their molecular structure. For example, the Lewis acidity of a cyclic boronate ester can be enhanced by the addition of pinacol, which can lead to a significant increase in fluorescence upon exciplex formation . The stability of these compounds is also an important property, with some boronic esters, such as the lithium hydroxy ate complex, exhibiting long-term bench stability, which is advantageous for their use in Suzuki couplings .

Scientific Research Applications

Improved Synthesis Processes

An improved synthesis method for boronic acid pinacol esters involves the isolation of corresponding lithium hydroxy ate complexes, showcasing advancements in the synthesis of complex molecules. This process enhances the yield and stability, facilitating direct use in Suzuki couplings without additional base requirements, illustrating the compound's role in streamlining synthetic routes (Mullens, 2009).

Catalysis and Polymer Synthesis

The compound has been pivotal in catalysis, notably in vinylic C-H borylation of cyclic vinyl ethers, enhancing the efficiency and selectivity of such reactions. This application underscores its versatility in synthesizing key precursors for various organic compounds, including vineomycinone B2 methyl ester and C-substituted D-glucals (Kikuchi et al., 2008).

Analytical Challenges and Solutions

Analyzing highly reactive pinacolboronate esters poses significant challenges due to their propensity for facile hydrolysis. Innovative approaches have been developed to stabilize and adequately solubilize these compounds for purity analysis, demonstrating the compound's critical role in ensuring the quality of intermediates used in pharmaceutical synthesis (Zhong et al., 2012).

Photoinduced Borylation

A metal- and additive-free method for the photoinduced borylation of haloarenes to boronic acids and esters has been developed, highlighting an eco-friendly approach to synthesizing these compounds. This method eliminates the need for toxic metal catalysts and simplifies purification, offering a greener alternative for generating boronic acids and esters on a multigram scale (Mfuh et al., 2017).

Copolymer Synthesis

The use of isopropenyl boronic acid pinacol ester in radical polymerization showcases its utility in synthesizing conventionally inaccessible copolymers. This application reveals the compound's contribution to expanding the range of available polymers and enhancing the versatility of polymer chemistry (Makino et al., 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSGEBYQRMBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459069
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

CAS RN

287944-16-5
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add Grubbs Catalyst, 2nd Generation (benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro(tricyclohexylphosphine)ruthenium, 2.58 g, 0.03 eq) to a solution of 2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (23.4 g, 98.26 mmol) in dichloromethane (280 mL) and stir for 16 hours. Concentrate in vacuo and add hexanes (120 mL) to the residue. Stir for one hour and filter. Concentrate the filtrate in vacuo to give 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a tan solid (20.4 g, 99%). 1H NMR (300 MHz, CDCl3) δ 6.50 (m, 1H), 4.17 (q, J=2.7 Hz, 2H), 3.73 (t, J=5.4 Hz, 2H), 2.20 (m, 2H), 1.24 (s, 12H).
Name
2-(3-allyloxy-1-methylene-propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
catalyst
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester

Citations

For This Compound
13
Citations
F Xue, Y Zhu, CG Li - Heterocycles: an international journal for reviews …, 2015 - cir.nii.ac.jp
DEVELOPMENT OF AN EFFICIENT PROCESS FOR 3,6-DIHYDRO-2H-PYRAN-4-BORONIC ACID PINACOL ESTER | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] …
Number of citations: 5 cir.nii.ac.jp
M De Pascale, L Bissegger, C Tarantelli… - European Journal of …, 2023 - Elsevier
Upregulation of mechanistic target of rapamycin (mTOR) signaling drives various types of cancers and neurological diseases. Rapamycin and its analogues (rapalogs) are first …
Number of citations: 4 www.sciencedirect.com
M Iškauskienė, G Ragaitė, FA Sløk, A Šačkus - Molecular diversity, 2020 - Springer
An efficient protocol providing easy access to highly functionalized heterocyclic compounds as novel organic building blocks was developed by coupling alkyl pyrazole-, indazole- and …
Number of citations: 10 link.springer.com
W Yang, B Mu, J You, C Tian, H Bin, Z Xu… - Nature …, 2022 - nature.com
Ferroptosis is a new type of programmed cell death characterized by iron-dependent lipid peroxidation. Ferroptosis inhibition is thought as a promising therapeutic strategy for a variety …
Number of citations: 8 www.nature.com
F Gado, C Arena, C La Fauci, I Reynoso-Moreno… - Bioorganic …, 2020 - Elsevier
Several preclinical evidence indicate that the modulation of the endocannabinoid system (ECS) represents a promising therapeutic approach for different diseases. However, only few …
Number of citations: 10 www.sciencedirect.com
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of embryonic ectoderm development (EED) is a new cancer therapeutic strategy. Herein, we report our discovery of EEDi-5285 as an exceptionally potent, efficacious, and …
Number of citations: 23 pubs.acs.org
K Litwin - 2021 - search.proquest.com
Part I. Synthesis and Evaluation of Biologically Active Small Molecules: The first part of this document summarizes the synthesis and analysis of disparate biologically active compounds. …
Number of citations: 0 search.proquest.com
JL Díaz, F Cuevas, AI Oliva, D Font… - Journal of Medicinal …, 2021 - ACS Publications
The synthesis and pharmacological activity of a new series of 5a,7,8,8a-tetrahydro-4H,6H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine derivatives as potent sigma-1 receptor (σ 1 R) …
Number of citations: 6 pubs.acs.org
M Li, XL Chia, C Tian, Y Zhu - Chem, 2022 - cell.com
Establishing mechanical chirality has remained a substantial synthetic hurdle despite the fast-growing applications of interlocked architectures in supramolecular chemistry. Here, we …
Number of citations: 17 www.cell.com
SWP Rees - 2022 - researchspace.auckland.ac.nz
Cancer is a collection of diseases characterised by the uncontrolled proliferation of mutated cells that spread around the body affecting organ function, eventually leading to death. Due …
Number of citations: 0 researchspace.auckland.ac.nz

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